molecular formula C11H18O B1595890 (Octahydro-1H-4,7-methanoinden-5-yl)methanol CAS No. 57526-50-8

(Octahydro-1H-4,7-methanoinden-5-yl)methanol

Cat. No.: B1595890
CAS No.: 57526-50-8
M. Wt: 166.26 g/mol
InChI Key: HSPRVWPULGKMRC-UHFFFAOYSA-N
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Description

(Octahydro-1H-4,7-methanoinden-5-yl)methanol: is an organic compound with the molecular formula C10H16O. It is a derivative of indene, characterized by a bicyclic structure with a methanol group attached. This compound is known for its stability and resistance to radiation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production typically involves large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Octahydro-1H-4,7-methanoinden-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.

Major Products

Mechanism of Action

The mechanism by which octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological molecules .

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPRVWPULGKMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863630
Record name (Octahydro-1H-4,7-methanoinden-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-50-8
Record name Octahydro-4,7-methano-1H-indene-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57526-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclodecanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Octahydro-1H-4,7-methanoinden-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-4,7-methano-1H-indene-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The procedure of Example 6 is repeated, replacing the β-copper phthalocyanine pigment by 14.2 g of the azo pigment, C.I. Pigment Red 166, obtained direct from the synthesis and 0.8 g of 8-hydroxymethyltricyclo[5.2.1.02,6 ]decane [TCD alcohol M®, ex Hoechst] and grinding for 15 instead of 4 hours, to give a high yield azo pigment of the same structure which can be very readily incorporated in plastics and varnishes.
[Compound]
Name
azo
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Octahydro-1H-4,7-methanoinden-5-yl)methanol
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(Octahydro-1H-4,7-methanoinden-5-yl)methanol
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(Octahydro-1H-4,7-methanoinden-5-yl)methanol
Reactant of Route 4
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Reactant of Route 5
(Octahydro-1H-4,7-methanoinden-5-yl)methanol
Reactant of Route 6
(Octahydro-1H-4,7-methanoinden-5-yl)methanol

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